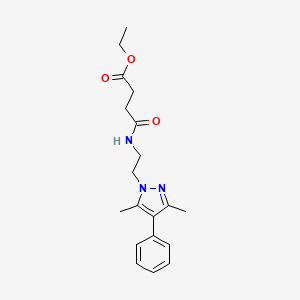

![molecular formula C17H16Cl2N4O2S B2689627 N-allyl-2-{[1-(2,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]carbonyl}-1-hydrazinecarbothioamide CAS No. 242471-93-8](/img/structure/B2689627.png)

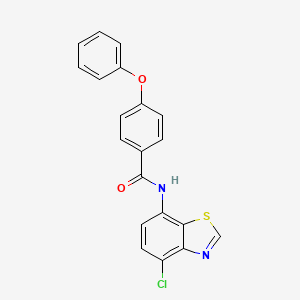

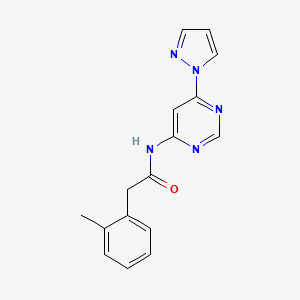

N-allyl-2-{[1-(2,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]carbonyl}-1-hydrazinecarbothioamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Synthesis and Derivative Formation

N-allyl-2-{[1-(2,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]carbonyl}-1-hydrazinecarbothioamide, as part of the hydrazinecarbothioamide family, is involved in the synthesis of various compounds. These compounds demonstrate significant potential in scientific research, particularly in the synthesis of derivatives with diverse applications. For example, compounds in this family have been used to synthesize triazole rings linked to the benzene ring, important in the creation of various dendrimers (Darehkordi & Ghazi, 2013). Another study detailed the synthesis and characterization of similar compounds using X-ray and spectroscopic techniques, highlighting their potential in molecular modeling and antibacterial applications (Abu-Melha, 2018).

Anticancer and Antioxidant Activities

These compounds have shown promise in anticancer research. For instance, a study on N-allyl-2-(2,4-dinitrophenyl)hydrazine-1-carbothioamide and its metal complexes revealed significant antioxidant and antitumor activities, highlighting the potential of these compounds in cancer treatment (Abou‐Melha, 2021).

Coordination Compounds and Cancer Cell Inhibition

Coordination compounds formed with hydrazinecarbothioamides, including N-allyl derivatives, have been found to inhibit the growth of cancer cells like human leukemia HL-60, further underscoring their potential in medicinal chemistry (Pakhontsu et al., 2014).

Interaction with Enzymes and Antibacterial Activity

These compounds interact with various enzymes, such as carbonic anhydrases, demonstrating inhibitory and activatory effects. This suggests their utility in enzyme-related studies and potential drug development (Işık et al., 2015). Additionally, certain derivatives have shown effective antibacterial activity against Gram-positive bacteria and MRSA strains, indicative of their potential as antimicrobial agents (Bhat et al., 2022).

Electrocatalysis and Sensory Applications

In the field of electrochemistry, modified electrodes incorporating these compounds have been developed, demonstrating strong catalytic functions and potential in sensory applications (Beitollahi et al., 2008).

Material Science and Polymer Chemistry

In material science and polymer chemistry, allyl derivatives are synthesized for various applications. For example, the formation of thermosets with excellent thermomechanical properties has been reported, indicating potential in high-performance materials (Agag & Takeichi, 2003).

Propriétés

IUPAC Name |

1-[[1-[(2,4-dichlorophenyl)methyl]-2-oxopyridine-3-carbonyl]amino]-3-prop-2-enylthiourea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16Cl2N4O2S/c1-2-7-20-17(26)22-21-15(24)13-4-3-8-23(16(13)25)10-11-5-6-12(18)9-14(11)19/h2-6,8-9H,1,7,10H2,(H,21,24)(H2,20,22,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXFNSJJNOHMLHC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=S)NNC(=O)C1=CC=CN(C1=O)CC2=C(C=C(C=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16Cl2N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-allyl-2-{[1-(2,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]carbonyl}-1-hydrazinecarbothioamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)(1-(thiophen-2-yl)cyclopentyl)methanone](/img/structure/B2689548.png)

![(2,6-Difluorophenyl)-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone](/img/structure/B2689564.png)

![2-{[(2,5-Dibromophenyl)amino]methyl}phenol](/img/structure/B2689565.png)